Picrotoxin
Overview
Description
Picrotoxin is a natural plant-derived poison that acts as a selective GABA A receptor antagonist . It is functional in vivo and is used to study the role of GABA A receptors in the central nervous system as well in the periphery . Picrotoxin induces seizures in adult and immature animals and is used to study GABA A-dependent seizures and drugs that block this pathway .
Synthesis Analysis
The synthesis of Picrotoxin involves a concise, stereocontrolled process . The brevity of the route owes to regio- and stereoselective formation of the [4.3.0] bicyclic core by incorporation of a symmetrizing geminal dimethyl group at C5 . A remarkable stabilizing effect of a C5 methyl has been observed, which completely blocks C15 alcoholysis via destabilization of an intermediate twist-boat conformer .
Molecular Structure Analysis
Picrotoxin has a molecular formula of C30H34O13 . It is a compound of Picrotoxinin and Picrotin . The molecular weight is 602.6 g/mol . The IUPAC name is (1 R ,3 R ,5 S ,8 S ,13 R ,14 S )-1-hydroxy-14- (2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione; (1 R ,5 S ,8 S ,13 R ,14 R )-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione .
Chemical Reactions Analysis
Picrotoxin antagonizes the GABA A receptor channel directly . This is a ligand-gated ion channel concerned chiefly with the passing of chloride ions across the cell membrane . Therefore, Picrotoxin prevents Cl - channel permeability and thus promotes an inhibitory influence on the target neuron .
Physical And Chemical Properties Analysis
Picrotoxin has a molecular formula of C30H34O13 . It is a compound of Picrotoxinin and Picrotin . The molecular weight is 602.6 g/mol . The IUPAC name is (1 R ,3 R ,5 S ,8 S ,13 R ,14 S )-1-hydroxy-14- (2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione; (1 R ,5 S ,8 S ,13 R ,14 R )-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione .
Scientific Research Applications
1. Neuroscience Picrotoxin is often used in neuroscience research due to its ability to block GABA_A receptors, which are inhibitory neurotransmitter receptors . This makes it a useful tool for studying neuronal excitability and the role of GABA_A receptors in various neurological processes .
2. Pharmacology In pharmacology, Picrotoxin has been used as a central nervous system stimulant and an antidote in poisoning by CNS depressants, especially barbiturates . It’s also used in research to study the effects of GABA antagonists .
3. Toxicology Picrotoxin is a poisonous crystalline plant compound, and its toxic effects have been studied in toxicology . It mainly impacts the central nervous system, causing seizures and respiratory paralysis in high enough doses .
4. Clinical Applications Although its use in clinical settings is limited due to its toxicity, Picrotoxin has been used in the past as an antidote for barbiturate poisoning . It’s also been used to relieve respiratory distress .
5. Pain Research Picrotoxin has been used in pain research. For example, a study investigated the effect of Picrotoxin on nociceptive discharges of parafascicular neurons of the thalamus .
6. Insecticide Picrotoxin has also been used as an insecticide due to its toxic effects . It’s particularly effective against certain types of insects, such as beetles and other small pests .
7. Antidote for CNS depressants Picrotoxin has been used as an antidote in poisoning by central nervous system (CNS) depressants, especially barbiturates . It acts as a noncompetitive antagonist at GABA_A receptors and thus a convulsant .
8. Convulsant Due to its interactions with the inhibitory neurotransmitter GABA, Picrotoxin acts as a stimulant and convulsant . In larger doses, it has been found to induce clonic seizures or cardiac dysrhythmias, with especially high doses ultimately proving fatal, typically due to respiratory paralysis .
9. Research Tool Picrotoxin is most commonly used as a research tool due to its toxicity . It helps researchers understand the role of GABA_A receptors in the central nervous system .
Safety And Hazards
Future Directions
Picrotoxin has been used to investigate the pathways for anion and GABA transport in Aluminium Activated Malate Transporters (ALMTs) . Results suggest that Picrotoxin inhibits anion flux but not GABA flux and can be used to gain further insights into the mechanism of GABA regulation of plant proteins .
properties
IUPAC Name |
(1R,3R,5S,8S,9R,12S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;(1R,3R,5S,8S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7.C15H16O6/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9;1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-9,18-19H,4H2,1-3H3;6-10,18H,1,4H2,2-3H3/t5-,6+,7-,8-,9-,13-,14-,15+;6-,7+,8-,9-,10-,13-,14-,15+/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKUPQSHOVKBCO-AHMKVGDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@@]4([C@]([C@H]1C(=O)O2)(C[C@@H]5[C@]4(O5)C(=O)O3)O)C.C[C@@]12[C@H]3[C@H]4[C@H]([C@@H]([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7.C15H16O6, C30H34O13 | |
Record name | COCCULUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045605 | |
Record name | Picrotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cocculus appears as a poisonous berry, the dried fruit of Anamirta cocculus L. Contains several substances including about one percent picrotoxin. Pure picrotoxin occurs as shiny leaflets with an intensely bitter taste or as a microcrystalline powder. Very poisonous!. Used in medicine as a central nervous system stimulant and antidote for barbiturate poisoning. Not currently regarded as a useful therapeutic agent. | |
Record name | COCCULUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
1 g in 350 ml water, 1 g in 5 ml boiling water (approx), 1 g in 13.5 ml 95% ethanol, 1 g in 3 ml boiling alcohol (approx), For more Solubility (Complete) data for PICROTOXIN (7 total), please visit the HSDB record page. | |
Record name | PICROTOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6385 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In mammals it has been shown that picrotoxin blocks presynaptic inhibition and strychnine-resistant postsynaptic inhibition in the central nervous system. Picrotoxin selectively antagonizes the effects of the predominant inhibitory transmitter, gamma-aminobutyric (GABA), at all levels of the central nervous system. Current information indicates that GABA receptors are coupled to ionophores that permit the influx of chloride with resultant hyperpolarization of neuronal membranes. Picrotoxin antagonizes the effects of GABA, perhaps by interacting with sites closely associated with the ionophore. A similarly acting convulsant drug, bicuculline, interacts directly with the GABA receptor and is therefore a true antagonist. Both drugs produce convulsions by blocking the inhibitory pathways mediated by GABA. The relative importance of blockade of presynaptic or postsynaptic inhibition for their convulsant activity is unknown. | |
Record name | PICROTOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6385 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cocculin | |
Color/Form |
Shiny rhomboid leaflets, Colorless, shining, prismatic crystals or white or nearly white microcrystalline powder | |
CAS RN |
124-87-8 | |
Record name | COCCULUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Picrotoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picrotoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Picrotoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICROTOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6385 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
397 °F (EPA, 1998), 203 °C | |
Record name | COCCULUS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/422 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PICROTOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6385 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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